Scientific Field: Cancer Biology and Pharmacology
Application Summary: EG, a natural hydroxyanthraquinone glycoside from some traditional medicinal plants, has been demonstrated to have potential antitumor effects . It suppresses cell viability and proliferation and induces G1 cell cycle arrest in human colorectal cancer and neuroblastoma cells in vitro .
Experimental Procedures: The research involved treating human colorectal cancer and neuroblastoma cells with EG in vitro. The effects of EG on cell viability, proliferation, and cell cycle were then assessed .
Results: EG was found to inhibit tumor growth in human colorectal cancer cell HCT 116-bearing xenograft mice with low toxicity in the liver and kidney . The protein expression level of p21 was up-regulated, and CDK1/CDK2 were reduced significantly in both HCT 116 and SH-SY5Y cells after EG treatment .
Scientific Field: Neurology and Oncology
Application Summary: EG has been studied for its antiproliferative and cytotoxic effects against cancers of the nervous system .
Experimental Procedures: The study involved treating SK-N-AS neuroblastoma, T98G human glioblastoma, and C6 mouse glioblastoma cancer cells with EG. The effects of EG on cell viability and proliferation were assessed using the MTT, CTG, and BrdU assays .
Results: EG was found to inhibit the viability and proliferation of SK-N-AS neuroblastoma, T98G human glioblastoma multiforme, and C6 mouse glioblastoma cells in a dose-dependent manner .
Scientific Field: Cardiology and Pharmacology
Application Summary: Emodin has been shown to have a wide activity of anti-cardiovascular diseases . It is mainly involved in multiple molecular targets such as inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage, abnormal, and excessive proliferation of smooth muscle cells in cardiovascular diseases .
Experimental Procedures: The study involved treating cardiovascular disease models with emodin and assessing the effects on inflammation, apoptosis, hypertrophy, fibrosis, oxidative damage, and abnormal proliferation of smooth muscle cells .
Results: Emodin was found to have potent anti-inflammatory, anti-apoptotic, anti-hypertrophic, anti-fibrotic, anti-oxidative damage effects, and it inhibited the abnormal proliferation of smooth muscle cells in cardiovascular diseases .
Scientific Field: Immunology and Infectious Diseases
Application Summary: Recent studies have shown that emodin acts as an antimalarial and antiallergic agent .
Experimental Procedures: The study involved treating malarial and allergic models with emodin and assessing the effects on malarial parasites and allergic reactions .
Results: Emodin was found to have potent antimalarial and antiallergic effects .
Emodin 8-O-β-D-(6'-O-Malonylglucoside) is a glycosylated derivative of emodin, a naturally occurring anthraquinone compound predominantly found in various plants, including Polygonum cuspidatum and rhubarb. This compound features a malonylated glucose moiety attached to the 8th carbon position of the emodin backbone. Its molecular formula is C24H22O13, with a molecular weight of 518.42 g/mol .
The structure of Emodin 8-O-β-D-(6'-O-Malonylglucoside) allows it to exhibit various biological activities, making it a subject of interest in pharmacological research. The compound has shown potential in treating conditions such as inflammation and cancer due to its antioxidative properties and ability to modulate cellular pathways.
Due to the lack of research on this specific compound, its mechanism of action is unknown. However, some general information on emodin, the core molecule, might be relevant. Emodin has been shown to exhibit various biological activities, including promoting bone cell proliferation and differentiation, inhibiting enzymes like aldose reductase and topoisomerase II, and potentially offering neuroprotective effects [, ]. The presence of the malonyl group might alter these properties, but further research is needed.
These reactions can modify the compound's solubility, stability, and interaction with biological targets.
Emodin 8-O-β-D-(6'-O-Malonylglucoside) exhibits several notable biological activities:
The synthesis of Emodin 8-O-β-D-(6'-O-Malonylglucoside) can be achieved through various methods:
These methods allow for the production of the compound in sufficient quantities for research and potential therapeutic applications.
Emodin 8-O-β-D-(6'-O-Malonylglucoside) has several applications:
Studies on Emodin 8-O-β-D-(6'-O-Malonylglucoside) have revealed interactions with various biological targets:
These interactions underline its therapeutic potential but also necessitate further investigation to elucidate specific mechanisms.
Emodin 8-O-β-D-(6'-O-Malonylglucoside) shares structural similarities with other anthraquinone derivatives. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Emodin | C15H10O5 | Parent compound; lacks glycosylation |
| Emodin 8-O-β-D-glucoside | C21H20O10 | Contains a glucoside moiety but lacks malonyl substitution |
| Chrysophanol | C15H10O4 | Similar core structure; different functional groups |
| Aloe-emodin | C15H10O5 | Found in aloe vera; similar biological activities |
Emodin 8-O-β-D-(6'-O-Malonylglucoside) is unique due to its malonylated glucose attachment, which enhances its solubility and bioavailability compared to other derivatives. This modification may also contribute to its distinct biological activities, particularly in terms of efficacy against cancer cells and neuroprotection.
Emodin 8-O-β-D-(6'-O-Malonylglucoside) represents a specialized anthraquinone glycoside derivative that has been identified within specific members of the Polygonaceae family [5]. This compound demonstrates the complex secondary metabolite profiles characteristic of medicinal plants within this taxonomic group [23]. The molecular formula C24H22O13 with a molecular weight of 518.42 characterizes this malonylated anthraquinone derivative [1] [3]. Mass spectrometric analysis reveals distinctive fragmentation patterns with [M-H]⁻ ions at m/z 517.10000 and MS²⁻ fragments at m/z 473.10000, facilitating its identification in plant extracts [5].
Rheum officinale Baill. serves as a primary botanical source for Emodin 8-O-β-D-(6'-O-Malonylglucoside) within the Polygonaceae family [5]. This species demonstrates significant anthraquinone accumulation patterns, with the compound being specifically detected through advanced analytical techniques including liquid chromatography-mass spectrometry [23]. Research investigations have confirmed the presence of this malonylated derivative in Rheum officinale tissues through comprehensive metabolomic profiling [5]. The compound exhibits characteristic retention times and mass spectral fragmentation patterns that distinguish it from other anthraquinone glycosides present in the same plant matrix [23]. Quantitative analysis indicates variable concentrations of Emodin 8-O-β-D-(6'-O-Malonylglucoside) depending on tissue type and developmental stage within Rheum officinale [14].
| Analytical Parameter | Rheum officinale |
|---|---|
| Detection Method | LC-MS/MS |
| [M-H]⁻ (m/z) | 517.10000 |
| MS²⁻ Fragment (m/z) | 473.10000 |
| Molecular Formula | C24H22O13 |
Rheum palmatum L. represents another significant source of Emodin 8-O-β-D-(6'-O-Malonylglucoside) within the genus Rheum [5] [23]. This species demonstrates similar metabolite profiles to Rheum officinale, with the malonylated anthraquinone derivative being consistently identified across different analytical studies [14]. The compound shows identical mass spectrometric characteristics in Rheum palmatum extracts, confirming its structural consistency across species boundaries [5]. Research indicates that Rheum palmatum may exhibit distinct accumulation patterns for this compound compared to other Rheum species [9]. The presence of Emodin 8-O-β-D-(6'-O-Malonylglucoside) in Rheum palmatum contributes to the overall anthraquinone diversity characteristic of this medicinally important species [34].
The biosynthesis of Emodin 8-O-β-D-(6'-O-Malonylglucoside) follows established anthraquinone metabolic pathways within the Polygonaceae family [10] [11]. Anthraquinone biosynthesis in rhubarb species occurs via a polyketide pathway that produces characteristic dihydroxyanthraquinone structures [10]. The fundamental anthraquinone backbone derives from the integration of multiple biosynthetic routes including the shikimate pathway, mevalonic acid pathway, and 2-methyl-erythritol 4-phosphate pathway [35]. Ring structures A and B originate from 1,4-dihydroxy-2-naphthoic acid through shikimate pathway intermediates, while ring C derives from isopentenyl diphosphate and dimethylallyl diphosphate precursors [11] [35].
The conversion of basic emodin to its glycosylated and subsequently malonylated form involves sequential enzymatic modifications [23]. Initial glycosylation occurs through the action of UDP-glucosyltransferases that attach β-D-glucose moieties to the anthraquinone core structure [31]. Following glycosylation, specific malonyltransferase enzymes catalyze the attachment of malonyl groups to the glucose residue, creating the final Emodin 8-O-β-D-(6'-O-Malonylglucoside) structure [28] [30]. This multi-step biosynthetic process represents a sophisticated mechanism for secondary metabolite diversification within plant tissues [19].
| Biosynthetic Step | Enzyme Class | Substrate | Product |
|---|---|---|---|
| Initial Anthraquinone Formation | Polyketide Synthase | Acetyl-CoA + Malonyl-CoA | Emodin |
| Glycosylation | UDP-Glucosyltransferase | Emodin + UDP-Glucose | Emodin-8-O-glucoside |
| Malonylation | Malonyltransferase | Emodin-8-O-glucoside + Malonyl-CoA | Emodin 8-O-β-D-(6'-O-Malonylglucoside) |
Malonyl transferase enzymes represent a specialized class of acyltransferases responsible for the formation of Emodin 8-O-β-D-(6'-O-Malonylglucoside) from its glucosylated precursor [28] [30]. These enzymes belong to the BAHD acyltransferase superfamily, which utilizes CoA thioesters as acyl donors in secondary metabolite modification reactions [29]. The specific malonyltransferase activity involves the transfer of malonyl groups from malonyl-CoA to the 6'-position of glucose residues attached to anthraquinone substrates [28]. Phenolic glucoside malonyltransferases demonstrate substrate specificity for glucosylated phenolic compounds, including anthraquinone glycosides [30].
Enzymatic kinetic studies reveal that malonyltransferase reactions proceed through ordered sequential mechanisms where malonyl-CoA binds first, followed by the glucosylated substrate [28]. The reaction proceeds through a ternary enzyme-substrate complex that facilitates acyl transfer to the glucose hydroxyl group [30]. Temperature optima for these enzymes typically range from 25-35°C, with pH optima between 6.5-8.0 [28]. Substrate specificity studies indicate preference for 6'-hydroxyl positions on glucose moieties, though some enzymes can also catalyze malonylation at 3'-positions under specific conditions [28].
Regulation of malonyltransferase activity occurs through multiple mechanisms including transcriptional control, post-translational modifications, and substrate availability [29]. Expression levels of malonyltransferase genes correlate with secondary metabolite accumulation patterns in plant tissues [11]. Environmental factors such as light intensity, temperature stress, and pathogen exposure can influence malonyltransferase gene expression and enzymatic activity [16] [29].
Emodin 8-O-β-D-(6'-O-Malonylglucoside) functions as a component of sophisticated plant defense systems within Polygonaceae species [16] [18]. The malonylation of anthraquinone glycosides serves multiple defensive functions including modification of compound reactivity, alteration of subcellular localization, and enhancement of antimicrobial properties [30]. Malonylated derivatives demonstrate altered solubility characteristics compared to their non-malonylated counterparts, facilitating storage in specific cellular compartments [31]. This compartmentalization strategy allows plants to maintain high concentrations of bioactive compounds while avoiding cellular toxicity [19].
The defensive properties of Emodin 8-O-β-D-(6'-O-Malonylglucoside) relate to its anthraquinone core structure, which exhibits antimicrobial and antifungal activities [18]. Upon tissue damage or pathogen attack, stored malonylated compounds can be rapidly converted to more active forms through enzymatic hydrolysis [16]. This activation mechanism provides plants with an inducible defense system that responds to external threats [17]. The compound may also function as a deterrent against herbivorous insects through its bitter taste properties and potential toxic effects [16].
Secondary metabolite storage in malonylated forms represents an energy-efficient strategy for maintaining defensive capabilities [19]. Plants can accumulate large quantities of these compounds without experiencing the metabolic costs associated with maintaining active defensive molecules [17]. The ecological significance extends beyond direct antimicrobial effects to include roles in allelopathic interactions with neighboring plants and soil microorganisms [16]. These multifunctional defense mechanisms contribute to the evolutionary success of Polygonaceae species in diverse environmental conditions [32].
| Defense Function | Mechanism | Ecological Benefit |
|---|---|---|
| Antimicrobial Activity | Direct inhibition of pathogen growth | Protection against bacterial and fungal infections |
| Herbivore Deterrence | Bitter taste and potential toxicity | Reduced tissue damage from insect feeding |
| Allelopathic Effects | Inhibition of competing plant species | Enhanced competitive ability in plant communities |
| Stress Response | Rapid activation during tissue damage | Immediate defensive response to external threats |
The extraction of Emodin 8-O-β-D-(6'-O-Malonylglucoside), a highly polar anthraquinone glycoside, requires specialized solvent systems optimized for polar compounds. The chemical structure of this compound, featuring both the malonyl group and glucose moiety, significantly influences its solubility characteristics and extraction behavior [1] [2].
Aqueous organic solvent mixtures have demonstrated superior extraction efficiency for polar glycosides compared to pure organic solvents. Research indicates that 70% acetone aqueous solution provides the highest extraction yield for anthraquinone glycosides, achieving up to 54% extraction efficiency [3]. Similarly, ethanol-water mixtures, particularly 70-80% ethanol aqueous solutions, have shown excellent performance for polar compound extraction [2] [4].
The mechanism behind enhanced extraction efficiency in aqueous organic systems involves the dual solvation capability where water molecules facilitate hydrogen bonding with the glycoside portions while organic solvents solubilize the anthraquinone backbone. This synergistic effect is particularly important for malonylglucosides, which require both polar and moderately polar solvation environments [2] [5].
The pH of extraction solvents plays a critical role in the recovery of malonylglucoside derivatives. Studies have demonstrated that solvent pH significantly affects the extraction yield of different isoflavone forms, with malonyl derivatives showing highest recovery at pH 1.0 [6]. This acidic environment prevents hydrolysis of the malonyl ester linkage while maintaining compound stability.
For Emodin 8-O-β-D-(6'-O-Malonylglucoside), neutral to slightly acidic conditions (pH 6-7) are recommended to prevent degradation of the malonyl group while ensuring optimal extraction efficiency. The addition of 0.1% formic acid to extraction solvents has proven effective in maintaining compound integrity during extraction processes [1].
The selection of optimal extraction solvents requires careful consideration of polarity indices relative to the target compound. Research demonstrates that 58% acetonitrile provides the best extraction results for malonylglucoside forms, specifically preventing degradation during the extraction process [7]. This solvent composition offers an optimal balance between polarity and extraction efficiency for highly polar glycosides.
Comparative studies show that solvents with polarity indices between 5.8 and 6.2 provide optimal extraction conditions for anthraquinone malonylglucosides. Higher polarity solvents may cause excessive extraction of interfering compounds, while lower polarity solvents result in incomplete recovery of the target glycoside [2] [8].
Preparative High Performance Liquid Chromatography represents the gold standard for purification of Emodin 8-O-β-D-(6'-O-Malonylglucoside) due to its ability to achieve high purity and good recovery rates. Optimal preparative HPLC protocols have been developed specifically for anthraquinone glycosides, achieving purities of 93-98% with recovery rates of 85-89% [1] [9].
Column Selection and Specifications
The selection of appropriate preparative columns is crucial for successful purification. C18 reversed-phase columns with high surface area particles (300 Å pore size) provide optimal retention and loading capacity for polar glycosides [10] [11]. Column dimensions typically range from 21.2 mm to 50 mm internal diameter with lengths of 250-300 mm, providing sufficient theoretical plates for high-resolution separations [12] [13].
For Emodin 8-O-β-D-(6'-O-Malonylglucoside), preparative columns packed with 5-10 μm particles offer the best compromise between resolution and back pressure. The larger particle size compared to analytical columns (1.8-3 μm) reduces pressure requirements while maintaining adequate separation efficiency at preparative scale [9] [14].
Mobile Phase Optimization
The mobile phase composition significantly affects both separation quality and compound stability. Optimal systems employ water containing 0.1% formic acid as the aqueous phase (A) and acetonitrile containing 0.1% formic acid as the organic phase (B) [1] [15]. This combination provides excellent peak shape while maintaining compatibility with mass spectrometry detection.
The use of volatile buffer systems, such as ammonium formate (10 mM, pH 2.8), offers additional advantages for downstream processing and mass spectrometry applications. These buffers provide adequate pH control while being easily removed during fraction concentration [15].
Flow Rate Scaling and Optimization
Proper flow rate scaling from analytical to preparative dimensions follows established mathematical relationships. The optimal flow rate for preparative separations is calculated using the formula: Flow rate (prep) = Flow rate (analytical) × (Column ID prep/Column ID analytical)² [9] [16]. For typical scale-up from 4.6 mm to 50 mm columns, this results in flow rates of 25-177 mL/min.
Research demonstrates that maintaining constant linear velocity across different column dimensions ensures consistent separation performance. This approach allows for predictable method transfer while maintaining separation efficiency and resolution [12] [16].
Counter-Current Chromatography (CCC) provides unique advantages for the separation of polar anthraquinone glycosides due to its support-free liquid-liquid partition mechanism. This technique eliminates irreversible adsorption losses commonly encountered with solid-phase chromatography, making it particularly suitable for preparative-scale purification of valuable compounds [1] [17].
Solvent System Development
The selection of appropriate biphasic solvent systems is critical for successful CCC separation of Emodin 8-O-β-D-(6'-O-Malonylglucoside). Research has identified chloroform/ethyl acetate/methanol/water (8:1:6:5, v/v/v/v) as an optimal system for anthraquinone glycosides, providing partition coefficients (K values) between 0.5 and 2.0 for efficient separation [17] [18].
Alternative solvent systems, such as petroleum ether/ethyl acetate/methanol/water (4:5:4:5, v/v/v/v), have also demonstrated effectiveness for anthraquinone glycoside separations. This system has been successfully applied to achieve high purity fractions in preparative-scale extractions [1].
The partition coefficient (K) optimization involves systematic evaluation of different solvent ratios to achieve optimal separation factors (α > 1.5) between target compounds and impurities. For polar glycosides, K values between 0.5 and 2.0 provide the best balance between resolution and analysis time [19] [18].
Operating Parameters and Modes
High-Speed Counter-Current Chromatography (HSCCC) operating parameters require careful optimization for polar compound separations. Typical conditions include rotation speeds of 850-1000 rpm, flow rates of 2-5 mL/min, and stationary phase retention of 60-70% [17] [18]. The descending mode operation generally provides better results for polar compounds due to improved stationary phase retention.
Recent developments in CCC technology include spiral disk assemblies and spiral tube supports that provide enhanced stationary phase retention for polar solvent systems. These configurations are particularly beneficial for aqueous-aqueous two-phase systems and highly polar solvent combinations [20].
Sample Loading and Capacity
CCC systems offer significantly higher sample loading capacity compared to conventional column chromatography. Typical sample loads range from 500 mg to several grams per separation, depending on the complexity of the mixture and desired purity level [17] [18]. This high capacity makes CCC particularly attractive for preparative applications where substantial quantities of purified material are required.
The technique has demonstrated excellent scalability, with recovery rates consistently exceeding 80% for anthraquinone glycosides. Studies report recovery rates of 82.3-89.0% for various anthraquinone glycosides using optimized CCC conditions [17].
Response Surface Methodology (RSM) provides a systematic approach to optimize extraction yields through statistical modeling and experimental design. This approach has proven particularly effective for complex extraction processes involving multiple variables and interactions [21] [22].
Box-Behnken Design (BBD) represents the most commonly applied RSM approach for extraction optimization, offering efficient exploration of factor space with minimal experimental runs. For three-factor optimization, BBD requires only 12-17 experimental runs compared to full factorial designs requiring 27 runs [21] [22].
The typical experimental framework for Emodin 8-O-β-D-(6'-O-Malonylglucoside) extraction optimization involves three primary factors: extraction time (15-60 minutes), extraction temperature (25-80°C), and solvent-to-material ratio (1:5 to 1:20 v/w). Each factor is evaluated at three levels (-1, 0, +1) with 3-5 center point replicates for error estimation [21].
Central Composite Design (CCD) offers an alternative approach that includes axial points for more comprehensive factor space exploration. CCD is particularly useful when factor interactions are expected to be significant or when optimization near factor boundaries is required [22].
The second-order polynomial model used in RSM provides comprehensive representation of factor effects, interactions, and quadratic relationships:
Y = β₀ + Σβᵢxᵢ + Σβᵢᵢxᵢ² + Σβᵢⱼxᵢxⱼ
Where Y represents the response (extraction yield), β₀ is the intercept, βᵢ are linear coefficients, βᵢᵢ are quadratic coefficients, and βᵢⱼ are interaction coefficients [21] [22].
Model validation requires multiple statistical criteria including correlation coefficient (R² > 0.95), adjusted R² > 0.90, and significant F-test results (p < 0.05). Analysis of variance (ANOVA) identifies significant factors and interactions, while lack-of-fit tests ensure model adequacy [21] [23].
Research has demonstrated excellent model fits for anthraquinone extraction optimization, with R² values ranging from 0.9585 to 0.9751, indicating strong predictive capability [21] [23]. The validated models enable prediction of optimal conditions and expected yields under various extraction scenarios.
Multi-objective optimization in RSM requires careful consideration of multiple response variables including extraction yield, purity, and processing time. The desirability function approach provides a systematic method to combine multiple objectives into a single optimization criterion [22] [23].
For Emodin 8-O-β-D-(6'-O-Malonylglucoside) extraction, typical optimization targets include maximizing extraction yield (>30%) while maintaining compound stability and minimizing extraction time (<45 minutes). Constraint optimization ensures that operating conditions remain within feasible ranges for industrial implementation [21].
Studies have successfully achieved extraction yields of 32.71% under optimized conditions (extraction time: 27.5 minutes, temperature: 45°C, solvent ratio: 1:8), closely matching predicted values of 31.07% [21]. This close agreement between predicted and experimental results validates the RSM approach for process optimization.